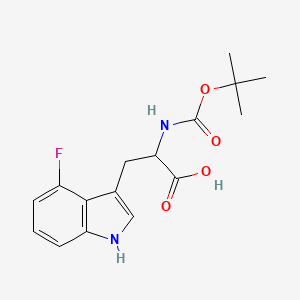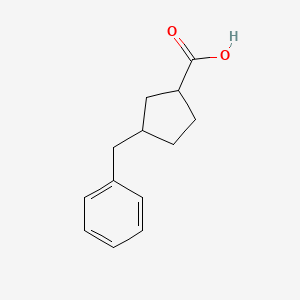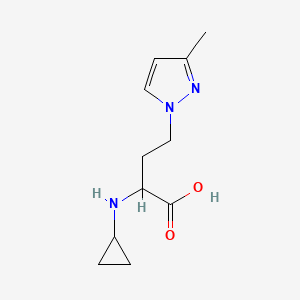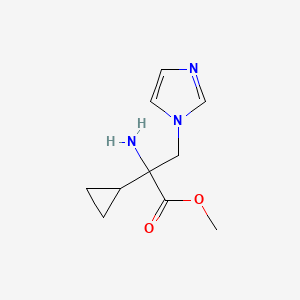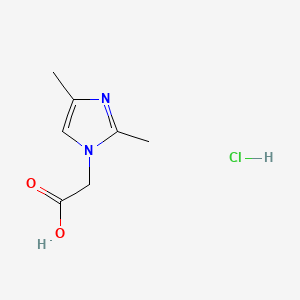
2-(2,4-dimethyl-1H-imidazol-1-yl)acetic acid hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2,4-dimethyl-1H-imidazol-1-yl)acetic acid hydrochloride is a chemical compound that belongs to the imidazole family. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This particular compound is characterized by the presence of a 2,4-dimethyl substitution on the imidazole ring and an acetic acid moiety, which is further converted to its hydrochloride salt form. Imidazole derivatives are known for their diverse biological activities and are widely used in pharmaceuticals, agrochemicals, and other industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-dimethyl-1H-imidazol-1-yl)acetic acid hydrochloride typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the cyclization of amido-nitriles.
Introduction of the Acetic Acid Moiety: The acetic acid group can be introduced via a nucleophilic substitution reaction.
Conversion to Hydrochloride Salt: The final step involves the conversion of the free acid to its hydrochloride salt form.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Common industrial practices include the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations.
化学反応の分析
Types of Reactions
2-(2,4-dimethyl-1H-imidazol-1-yl)acetic acid hydrochloride undergoes various chemical reactions, including:
Common Reagents and Conditions
Major Products Formed
Oxidation: Imidazole N-oxides
Reduction: Reduced imidazole derivatives
Substitution: Various substituted imidazole derivatives depending on the nucleophile used
科学的研究の応用
2-(2,4-dimethyl-1H-imidazol-1-yl)acetic acid hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex imidazole derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anti-inflammatory properties.
Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.
作用機序
The mechanism of action of 2-(2,4-dimethyl-1H-imidazol-1-yl)acetic acid hydrochloride involves its interaction with specific molecular targets and pathways:
類似化合物との比較
Similar Compounds
- 2-(1H-imidazol-1-yl)acetic acid hydrochloride
- 2-(1-methyl-1H-imidazol-4-yl)acetic acid hydrochloride
- 2-(1-methyl-1H-imidazol-5-yl)acetic acid hydrochloride
Comparison
- Structural Differences : The primary difference lies in the substitution pattern on the imidazole ring. While 2-(2,4-dimethyl-1H-imidazol-1-yl)acetic acid hydrochloride has two methyl groups at positions 2 and 4, similar compounds may have different substituents or positions of substitution .
- Biological Activity : The presence and position of substituents can significantly influence the biological activity of imidazole derivatives. For instance, the 2,4-dimethyl substitution may enhance certain biological properties compared to other similar compounds .
- Applications : While all these compounds share some common applications, such as in pharmaceuticals and agrochemicals, their specific uses may vary based on their unique properties and activities .
特性
分子式 |
C7H11ClN2O2 |
|---|---|
分子量 |
190.63 g/mol |
IUPAC名 |
2-(2,4-dimethylimidazol-1-yl)acetic acid;hydrochloride |
InChI |
InChI=1S/C7H10N2O2.ClH/c1-5-3-9(4-7(10)11)6(2)8-5;/h3H,4H2,1-2H3,(H,10,11);1H |
InChIキー |
RTJVHZNHUNMYEA-UHFFFAOYSA-N |
正規SMILES |
CC1=CN(C(=N1)C)CC(=O)O.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


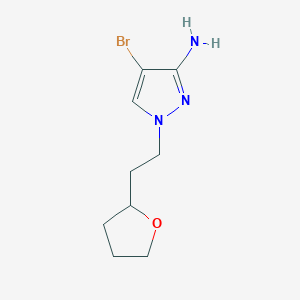
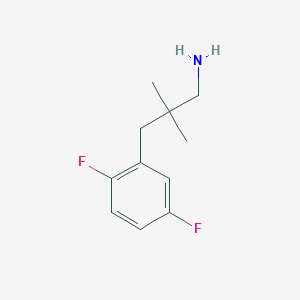
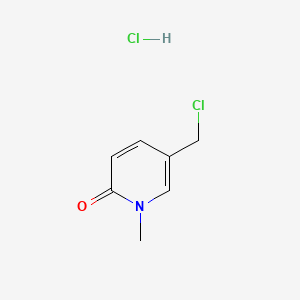

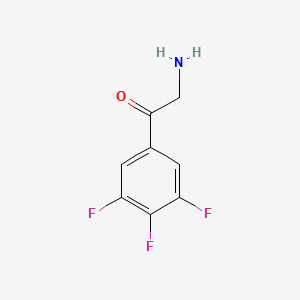
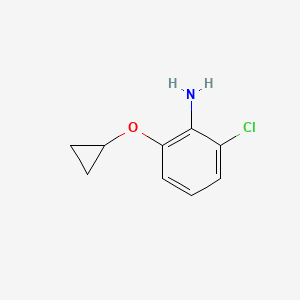
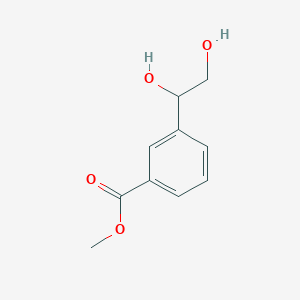

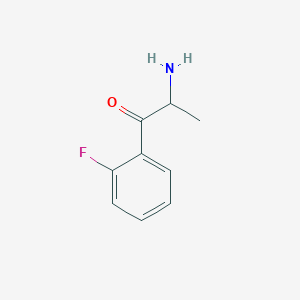
![(1R,5S)-3-((Benzyloxy)carbonyl)-3-azabicyclo[3.1.0]hexane-1-carboxylic acid](/img/structure/B13623387.png)
